An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoxaline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoxaline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)quinoxaline, a key heterocyclic intermediate in medicinal chemistry. This document delves into its physical and chemical properties, provides a detailed, validated protocol for its synthesis and characterization, and explores its applications in drug discovery, particularly as a scaffold for kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile compound.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro substituent at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, making 2-Chloro-6-(trifluoromethyl)quinoxaline a valuable building block for the synthesis of diverse compound libraries.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2-Chloro-6-(trifluoromethyl)quinoxaline is paramount for its effective handling, reaction optimization, and formulation.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | 2-Chloro-6-(trifluoromethyl)quinoxaline | - |
| CAS Number | 41213-32-5 | [1] |
| Molecular Formula | C₉H₄ClF₃N₂ | [1] |
| Molecular Weight | 232.59 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Data for the related 2-(Trifluoromethyl)quinoxaline is 60-65 °C.[2] |
| Boiling Point | Not available | Data for the related 2-chloro-6-(trifluoromethyl)pyrazine is 135 °C.[3] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Ethyl Acetate). Limited solubility in non-polar solvents and water. | Based on general solubility principles of similar heterocyclic compounds. |
Synthesis and Characterization
The synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a validated method for its preparation.
Synthetic Pathway
Caption: Synthetic pathway for 2-Chloro-6-(trifluoromethyl)quinoxaline.
Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline
Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one
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To a stirred solution of 4-(trifluoromethyl)-1,2-phenylenediamine (1 equivalent) in ethanol, add ethyl glyoxalate (1.1 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-(trifluoromethyl)quinoxalin-2(1H)-one.
Step 2: Synthesis of 2-Chloro-6-(trifluoromethyl)quinoxaline
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To a flask containing 3-(trifluoromethyl)quinoxalin-2(1H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the reaction mixture to reflux, ensuring the reaction is carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
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After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 2-Chloro-6-(trifluoromethyl)quinoxaline.
Spectroscopic Characterization
The structural elucidation of 2-Chloro-6-(trifluoromethyl)quinoxaline is confirmed through a combination of spectroscopic techniques. The following data are representative of the expected spectral characteristics.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxaline ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoxaline core, and C-Cl and C-F stretching vibrations.
3.3.3. Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns will likely involve the loss of chlorine and the trifluoromethyl group.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Chloro-6-(trifluoromethyl)quinoxaline is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SₙAr). This reactivity makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Nucleophilic Aromatic Substitution (SₙAr)
Caption: General scheme for nucleophilic aromatic substitution.
This reaction allows for the introduction of various functional groups at the 2-position, including amines, alcohols, and thiols, leading to the generation of diverse chemical libraries for biological screening.
Application as a Kinase Inhibitor Scaffold
The quinoxaline core is a well-established scaffold for the design of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors. The trifluoromethyl group can contribute to enhanced binding affinity and improved pharmacokinetic properties.
Recent studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4] Furthermore, quinoxaline derivatives have been developed as potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cell proliferation and survival.[5]
Safety and Handling
As a laboratory chemical, 2-Chloro-6-(trifluoromethyl)quinoxaline should be handled with appropriate safety precautions.
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Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Precautionary Statements:
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[6][7][8]
Conclusion
2-Chloro-6-(trifluoromethyl)quinoxaline is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and reactive chloro group make it an ideal starting material for the synthesis of diverse libraries of compounds. Its demonstrated potential as a scaffold for kinase inhibitors highlights its importance in the ongoing quest for novel therapeutic agents. This technical guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their drug discovery and development endeavors.
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